

Ceralasertib Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705

[Get Quote](#)

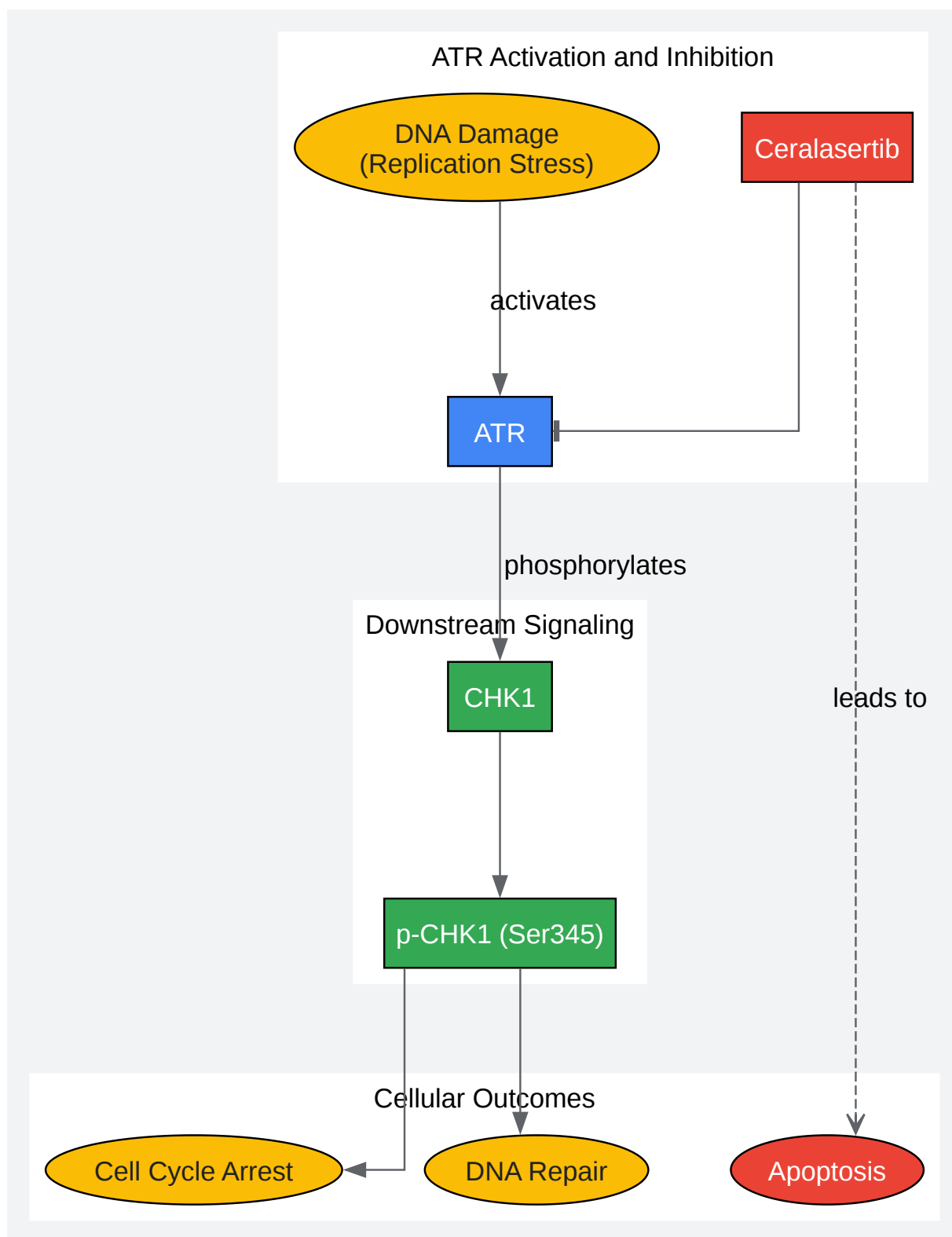
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal component of the DNA Damage Response (DDR) pathway.^{[1][2]} ATR is activated in response to replication stress and single-stranded DNA breaks, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.^[1] By inhibiting ATR, Ceralasertib abrogates these repair mechanisms, leading to an accumulation of DNA damage and subsequent mitotic catastrophe, particularly in cancer cells with high replication stress or deficiencies in other DDR pathways, such as ATM-deficient tumors.^{[1][3]} These application notes provide detailed protocols for the in vivo administration of Ceralasertib in mouse models, summarizing key quantitative data and outlining experimental workflows.

Mechanism of Action: ATR Signaling Pathway

The diagram below illustrates the central role of ATR in the DNA damage response and the mechanism by which Ceralasertib exerts its anti-cancer effects. Upon DNA damage, ATR is activated and phosphorylates downstream targets, including Checkpoint Kinase 1 (CHK1), to promote cell cycle arrest and DNA repair.^{[1][4]} Ceralasertib competitively inhibits the kinase activity of ATR, preventing this signaling cascade and leading to unresolved DNA damage and cell death.^[1]



[Click to download full resolution via product page](#)

Caption: Ceralasertib inhibits the ATR signaling pathway, preventing DNA repair and promoting apoptosis.

Data Presentation: In Vivo Dosing and Efficacy

The following tables summarize quantitative data from preclinical studies of Ceralasertib in various mouse cancer models.

Table 1: Ceralasertib Monotherapy in Mouse Xenograft Models

Cancer Type	Mouse Model	Ceralasertib Dose & Schedule	Outcome	Reference
Gastric Cancer (ATM-deficient)	SNU-601 Xenograft	50 mg/kg, once daily (PO)	Significant tumor growth inhibition	[3]
Colorectal Cancer (MRE11A-deficient)	LoVo Xenograft	25 mg/kg, once daily (PO)	Tumor growth inhibition	[3][5]
Mantle Cell Lymphoma	Granta-519 Xenograft	25 mg/kg, once daily (PO)	Tumor growth inhibition	[3][5]
Non-Small Cell Lung Cancer (ATM-deficient)	NCI-H23 Xenograft	25 mg/kg, once daily (PO)	Significant tumor growth inhibition	[3][5]
Head and Neck Cancer (ATM knockout)	FaDu Xenograft	25 or 50 mg/kg, once daily (PO)	Significant tumor growth inhibition	[3][5]
Breast Cancer (CCNE1 amplified)	HCC1806 Xenograft	6.25, 12.5, 25 mg/kg, twice daily (PO)	Dose-dependent tumor growth inhibition	[3][5]

Table 2: Ceralasertib Combination Therapy in Mouse Xenograft Models

Cancer Type	Mouse Model	Combination Agent	Ceralasertib Dose & Schedule	Combination Agent Dose & Schedule	Outcome	Reference
Triple-Negative Breast Cancer (BRCA-mutant)	PDX Model	Olaparib	12.5 mg/kg, twice daily (PO) for 14 days on/14 days off	100 mg/kg, once daily (PO)	Tolerated, enhanced anti-tumor activity	[6]
Triple-Negative Breast Cancer (BRCA wild-type)	TNBC Xenograft	Olaparib	12.5 mg/kg, twice daily (PO)	Increased Olaparib dosage	Complete tumor regression	[5][7]
Colorectal Cancer	Colo205 Xenograft	Irinotecan	12.5 mg/kg, once daily (PO) concurrently	20 mg/kg (IP), twice weekly	Tolerated combination	[6]
Triple-Negative Breast Cancer	PDX Model	Carboplatin	25 mg/kg, once daily (PO) for 3 days on/11 days off	Clinically relevant dose (IP)	Tolerated, optimal tumor control	[5][8]
Pancreatic Ductal Adenocarcinoma	Xenograft Model	Gemcitabine	Not specified	Not specified	Synergistic tumor regression	[9]
ATM-deficient	Xenograft Model	Cisplatin	Not specified	Not specified	Rapid tumor regression	[10]

Lung
Cancer

Experimental Protocols

Protocol 1: Ceralasertib Monotherapy in a Subcutaneous Xenograft Mouse Model

This protocol describes a standard procedure for evaluating the efficacy of Ceralasertib as a monotherapy in a subcutaneous xenograft mouse model.

Materials:

- Ceralasertib (AZD6738)
- Vehicle solution (e.g., 10% DMSO, 40% Propylene Glycol, and 50% deionized water)[5][11]
- Cancer cell line of interest
- Immunocompromised mice (e.g., athymic nude mice)
- Sterile PBS or Matrigel
- Syringes and needles for cell injection and oral gavage
- Calipers for tumor measurement

Procedure:

- Cell Culture and Implantation:
 - Culture cancer cells to the desired confluence.
 - Harvest and resuspend cells in sterile PBS or Matrigel at the appropriate concentration.
 - Subcutaneously inject the cell suspension into the flank of each mouse.[1]
- Tumor Growth Monitoring and Randomization:

- Monitor tumor growth regularly using calipers.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[1\]](#)[\[3\]](#)
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[\[3\]](#)[\[11\]](#)
- Drug Preparation and Administration:
 - Prepare a stock solution of Ceralasertib in a suitable solvent (e.g., DMSO).[\[1\]](#)
 - On each day of treatment, prepare the final dosing solution by diluting the stock in the chosen vehicle.[\[1\]](#) A commonly used vehicle is 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[\[5\]](#)[\[11\]](#)
 - Administer Ceralasertib or vehicle to the respective groups via oral gavage at the specified dose and schedule.[\[1\]](#)[\[11\]](#)
- Efficacy Evaluation and Endpoint Analysis:
 - Continue treatment for the duration specified in the study design (e.g., 14-21 days).[\[1\]](#)
 - Monitor tumor volume and body weight regularly throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like p-CHK1 and γH2AX).[\[3\]](#)[\[4\]](#)

Protocol 2: Ceralasertib in Combination with a Chemotherapeutic Agent

This protocol outlines a general approach for assessing the synergistic or additive effects of Ceralasertib when combined with a DNA-damaging chemotherapy agent.

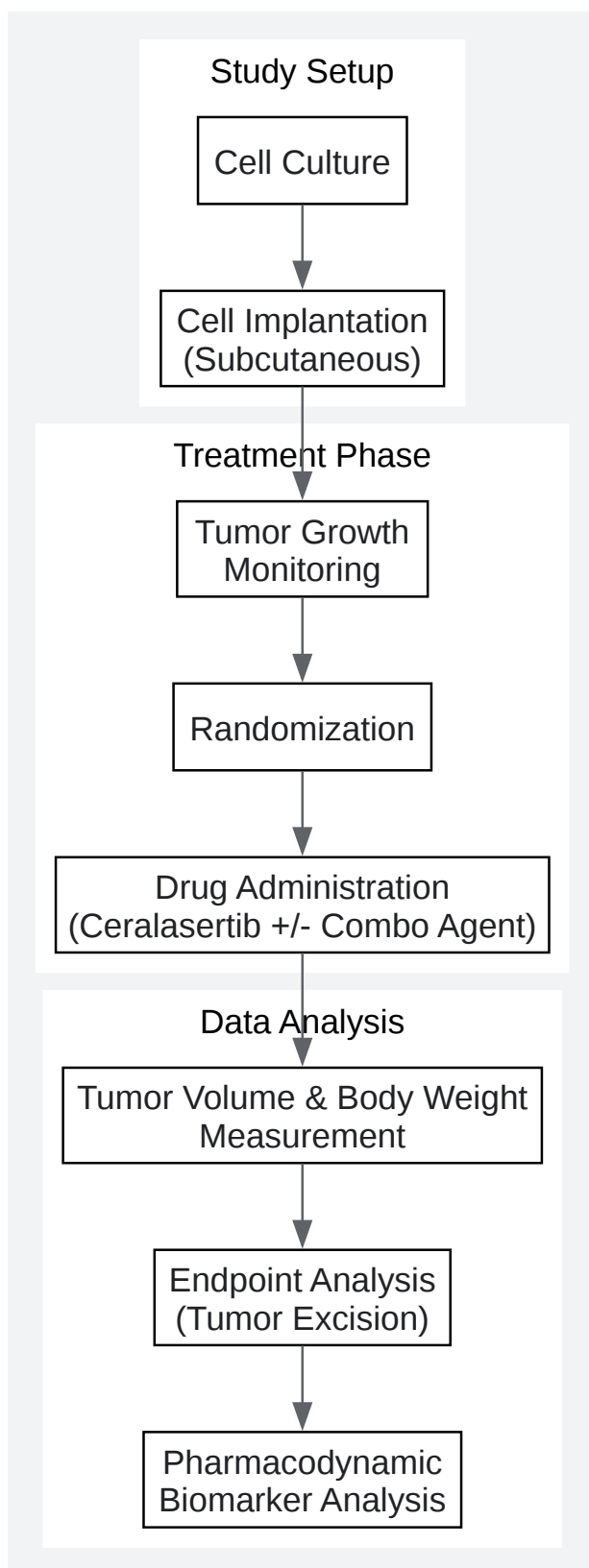
Procedure:

- Follow steps 1 and 2 from Protocol 1 for tumor cell implantation and randomization.

- Treatment Groups:
 - Group 1: Vehicle (oral) + Saline (intraperitoneal - IP)
 - Group 2: Ceralasertib (oral) + Saline (IP)
 - Group 3: Vehicle (oral) + Chemotherapeutic Agent (IP)
 - Group 4: Ceralasertib (oral) + Chemotherapeutic Agent (IP)[1]
- Drug Administration Schedule:
 - The administration schedule is critical for observing synergistic effects and must be optimized for each combination.[6]
 - For example, with carboplatin, Ceralasertib may be administered for a set number of days following the carboplatin dose.[5][8]
 - Administer Ceralasertib orally and the chemotherapeutic agent via the appropriate route (e.g., IP injection) according to the optimized schedule.
- Follow step 4 from Protocol 1 for monitoring and endpoint analysis.

Visualization of Experimental Workflow

The following diagram provides a generalized workflow for a preclinical in vivo study evaluating Ceralasertib.

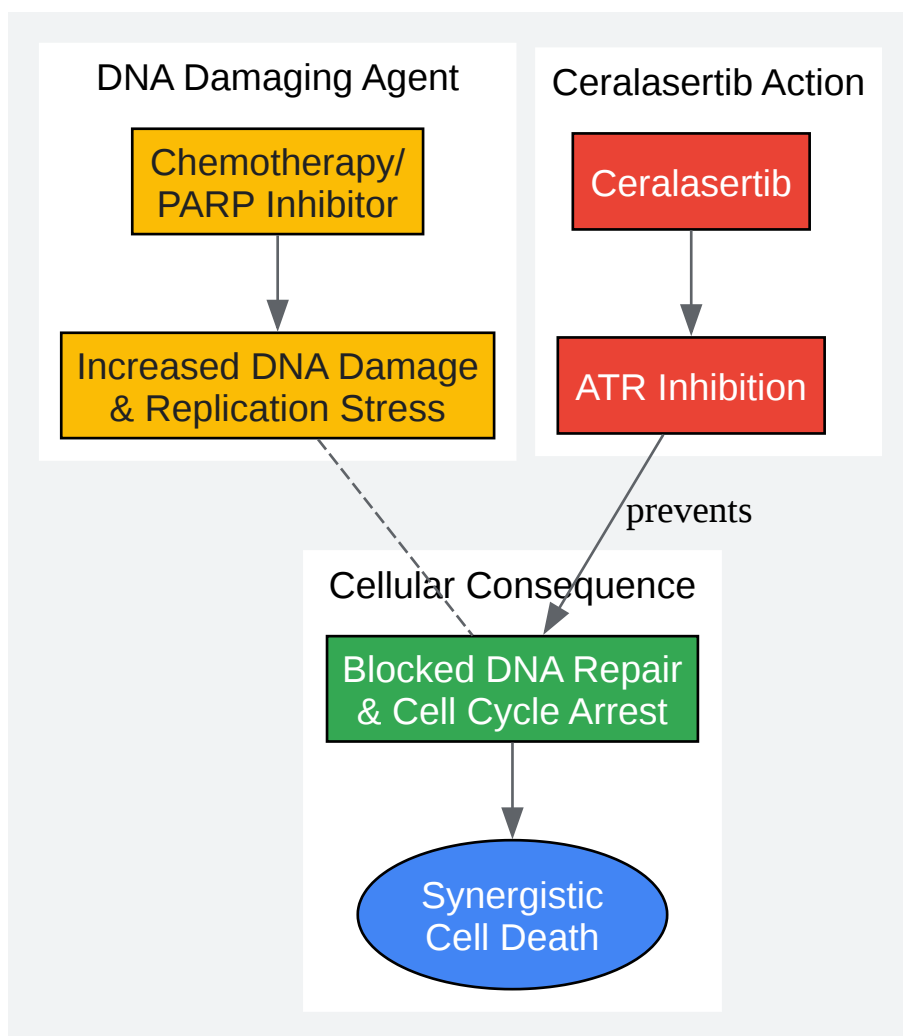


[Click to download full resolution via product page](#)

Caption: A typical workflow for a preclinical in vivo xenograft study of Ceralasertib.

Logical Relationship: Ceralasertib's Synergistic Action

Ceralasertib's ability to enhance the efficacy of other cancer therapies is rooted in the concept of synthetic lethality. The diagram below illustrates this logical relationship.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. graphviz.org [graphviz.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. γ H2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceralasertib Administration in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543705#ceralasertib-administration-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com